Ethyl 6-chloro-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate
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Overview
Description
Ethyl 6-chloro-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate is a chemical compound with the molecular formula C12H12ClN3O2. It belongs to the class of pyrazolo[1,5-a]pyrimidines, which are known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-chloro-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate with ethyl chloroformate in the presence of a base such as triethylamine . The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent-free reactions and environmentally benign reagents, can be employed to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-chloro-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or primary amines in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution Products: Various substituted pyrazolo[1,5-a]pyrimidines.
Oxidation Products: Oxidized derivatives with additional oxygen functionalities.
Reduction Products: Reduced derivatives with hydrogenated functionalities.
Scientific Research Applications
Ethyl 6-chloro-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for the development of novel therapeutic agents, particularly in the treatment of cancer and infectious diseases.
Biological Studies: The compound is employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industrial Applications: It is used in the synthesis of advanced materials and as a precursor for the production of other valuable chemicals.
Mechanism of Action
The mechanism of action of ethyl 6-chloro-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis . Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .
Comparison with Similar Compounds
Ethyl 6-chloro-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate can be compared with other pyrazolo[1,5-a]pyrimidine derivatives:
Ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate: Lacks the chlorine atom, resulting in different reactivity and biological activity.
Ethyl 6-[(3-fluorophenyl)methyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate: Contains a fluorophenyl group, which can enhance its binding affinity and selectivity for certain targets.
Pyrazolo[1,5-a]pyrimidine-based fluorophores: These compounds are designed for optical applications and have distinct photophysical properties compared to this compound.
Conclusion
This compound is a versatile compound with significant applications in medicinal chemistry, biological studies, and industrial processes. Its unique chemical structure allows it to undergo various reactions and interact with specific molecular targets, making it a valuable tool in scientific research.
Properties
Molecular Formula |
C11H12ClN3O2 |
---|---|
Molecular Weight |
253.68 g/mol |
IUPAC Name |
ethyl 6-chloro-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate |
InChI |
InChI=1S/C11H12ClN3O2/c1-4-17-11(16)8-5-13-15-7(3)9(12)6(2)14-10(8)15/h5H,4H2,1-3H3 |
InChI Key |
GOYNHVIOZHHHAP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2N=C(C(=C(N2N=C1)C)Cl)C |
Origin of Product |
United States |
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